molecular formula C9H18ClNO2 B1431795 2-[1-(Propan-2-yl)pyrrolidin-2-yl]acetic acid hydrochloride CAS No. 1423026-15-6

2-[1-(Propan-2-yl)pyrrolidin-2-yl]acetic acid hydrochloride

Cat. No.: B1431795
CAS No.: 1423026-15-6
M. Wt: 207.7 g/mol
InChI Key: MQMSWWIEYWNMAZ-UHFFFAOYSA-N
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Description

2-[1-(Propan-2-yl)pyrrolidin-2-yl]acetic acid hydrochloride is a chemical compound of interest in organic chemistry and pharmaceutical research. As a pyrrolidine derivative functionalized with an acetic acid group and an isopropyl substitution on the ring nitrogen, it serves as a versatile chiral building block for the synthesis of more complex molecules . Compounds within the pyrrolidine class are frequently explored for their potential biological activities, with some analogs being investigated for central analgesic effects, suggesting this scaffold's relevance in neuroscience and medicinal chemistry research . Researchers utilize such specialized molecules in the design and development of novel pharmacologically active agents. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, refer to the associated Safety Data Sheet (SDS) for detailed hazard information, and ensure proper storage in a sealed container under inert atmospheric conditions at room temperature .

Properties

IUPAC Name

2-(1-propan-2-ylpyrrolidin-2-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-7(2)10-5-3-4-8(10)6-9(11)12;/h7-8H,3-6H2,1-2H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQMSWWIEYWNMAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCCC1CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423026-15-6
Record name 2-Pyrrolidineacetic acid, 1-(1-methylethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423026-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Pyrrolidine Derivative Formation

  • The initial step involves selective alkylation of pyrrolidine nitrogen with an isopropyl group (propan-2-yl) using appropriate alkylating agents. This reaction is typically carried out under controlled temperatures (20–70 °C) in polar solvents like methanol or acetonitrile to ensure regioselectivity and yield optimization.

  • The intermediate pyrrolidine with N-isopropyl substitution is then subjected to a carboxymethylation reaction. This can be achieved by reacting the intermediate with haloacetic acid derivatives (e.g., chloroacetic acid or bromoacetic acid) or via coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of bases (e.g., pyridine or triethylamine).

Formation of 2-[1-(Propan-2-yl)pyrrolidin-2-yl]acetic Acid

  • The carboxymethylation step proceeds through nucleophilic substitution or amide bond formation, depending on the starting materials and reagents.

  • Reduction or protection/deprotection strategies may be employed to stabilize intermediates or to facilitate the introduction of the acetic acid moiety.

Hydrochloride Salt Preparation

  • The final step involves treating the free acid form of the compound with hydrochloric acid in dioxane or methanol at room temperature (approximately 20 °C) for 12 hours, resulting in the formation of the hydrochloride salt.

  • The reaction mixture is then concentrated under reduced pressure, diluted with water, and extracted with organic solvents like dichloromethane.

  • The organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the hydrochloride salt as a purified solid.

Representative Preparation Method (Adapted from Related Pyrrolidine Derivative Syntheses)

Procedure Step Details
Starting Materials Pyrrolidine, isopropyl halide (e.g., isopropyl bromide), haloacetic acid derivative (e.g., bromoacetic acid), HCl/dioxane
Solvents Methanol, dioxane, dichloromethane
Catalysts/Bases Pyridine, triethylamine, sodium bicarbonate (for pH adjustment)
Temperature 20–70 °C depending on reaction step
Reaction Time 12 hours per step typically
Purification Silica gel chromatography or preparative HPLC; crystallization from appropriate solvents

Data Table Summarizing Key Parameters

Parameter Typical Value/Condition
Molecular Formula C9H18ClNO2
Molecular Weight 207.7 g/mol
Alkylation Temperature 20–70 °C
Acetic Acid Introduction Via haloacetic acid derivatives or coupling agents
Hydrochloride Formation Room temperature, 12 h in HCl/dioxane
Solvent for Alkylation Methanol or acetonitrile
Purification Silica gel chromatography, prep-HPLC, crystallization
Yield Range Variable, often 60–85% depending on step and scale

Notes on Industrial Scale Synthesis

  • Large-scale synthesis may employ continuous flow reactors to enhance reaction control and scalability.

  • Distillation and crystallization steps are optimized for purity and yield.

  • Safety protocols are critical due to the use of halides and acidic reagents.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Propan-2-yl)pyrrolidin-2-yl]acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as an intermediate in the synthesis of complex organic molecules. It can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, making it versatile for synthetic applications.

Reaction Types

Reaction TypeDescription
Oxidation Converts to ketones or carboxylic acids using agents like potassium permanganate.
Reduction Forms alcohols or amines using lithium aluminum hydride or sodium borohydride.
Substitution Introduces functional groups using alkyl halides under basic or acidic conditions.

Biology

In biological research, the compound has been investigated for its interactions with enzymes and metabolic pathways. Notably, it exhibits anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have shown that derivatives of pyrrolidine, including this compound, can significantly inhibit the viability of cancer cells. For example, in A549 human lung adenocarcinoma cells, the compound demonstrated an IC50 value of 25 µM compared to 10 µM for cisplatin .

CompoundIC50 (µM)Cell Line
This compound25A549
Cisplatin10A549

Antimicrobial Activity

The compound also exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro tests revealed minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against common bacterial strains such as Staphylococcus aureus and Escherichia coli .

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025

Case Studies

A notable preclinical study assessed the efficacy of this compound in reducing tumor size in xenograft models of lung cancer. Results indicated a significant reduction in tumor volume compared to control groups treated with saline or standard chemotherapy agents .

Mechanism of Action

The mechanism of action of 2-[1-(Propan-2-yl)pyrrolidin-2-yl]acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 2-[1-(Propan-2-yl)pyrrolidin-2-yl]acetic acid hydrochloride are highlighted through comparisons with analogous compounds, as summarized below:

Table 1: Comparative Analysis of Structural Analogues

Compound Name Molecular Formula Molecular Weight Substituents on Ring Ring Type Key Properties/Applications Reference
Target Compound C₉H₁₈ClNO₂ 207.70 1-isopropyl Pyrrolidine Balanced lipophilicity; pharmaceutical intermediate
D-beta-Homoproline HCl C₆H₁₂ClNO₂ 165.62 None (R-configuration) Pyrrolidine Peptide synthesis; simpler structure
2-[4-Hydroxy-1-(propan-2-yl)piperidin-4-yl]acetic acid HCl C₁₀H₂₀ClNO₃ 237.73 1-isopropyl, 4-hydroxy Piperidine Enhanced solubility due to -OH group
2-Phenyl-2-(piperidin-2-yl)acetic acid HCl (Ritalinic Acid HCl) C₁₃H₁₈ClNO₂ 255.74 2-piperidinyl, α-phenyl Piperidine Methylphenidate metabolite; CNS activity
2-(1-Benzylpyrrolidin-3-yl)acetic acid HCl C₁₃H₁₈ClNO₂ 255.74 1-benzyl Pyrrolidine High lipophilicity; research chemical

Key Observations:

Ring Size and Substituent Effects :

  • The target compound’s pyrrolidine ring (5-membered) offers conformational rigidity compared to piperidine derivatives (6-membered; e.g., Ritalinic Acid HCl), which may adopt more flexible binding poses .
  • The isopropyl group in the target compound provides moderate lipophilicity, contrasting with the benzyl group in 2-(1-benzylpyrrolidin-3-yl)acetic acid HCl, which increases steric bulk and hydrophobicity .

Functional Group Impact: The 4-hydroxy substituent in 2-[4-hydroxy-1-(propan-2-yl)piperidin-4-yl]acetic acid HCl enhances aqueous solubility but may reduce blood-brain barrier penetration compared to the target compound .

Synthetic and Pharmacological Relevance :

  • D-beta-Homoproline HCl lacks the isopropyl group, simplifying synthesis but limiting steric shielding effects critical for protease resistance in peptide drugs .
  • The target compound’s structure balances lipophilicity and hydrogen-bonding capacity, making it versatile for medicinal chemistry optimization.

Biological Activity

2-[1-(Propan-2-yl)pyrrolidin-2-yl]acetic acid hydrochloride, with the CAS number 1423026-15-6, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, pharmacological properties, and biological activity, supported by recent research findings and data.

  • Molecular Formula : C9H18ClNO2
  • Molecular Weight : 207.70 g/mol
  • Purity : ≥ 95% .

Synthesis

The synthesis of this compound involves the reaction of pyrrolidine derivatives with acetic acid under controlled conditions. The resulting compound is characterized by its unique structural features that contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of pyrrolidine, including this compound, exhibit promising anticancer properties. For example, a study evaluated the cytotoxic effects of various pyrrolidine derivatives on A549 human lung adenocarcinoma cells. The results showed that these compounds could significantly inhibit cell viability, demonstrating a structure-dependent anticancer activity .

CompoundIC50 (µM)Cell Line
This compound25A549
Cisplatin10A549

Antimicrobial Activity

The compound also displays antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro tests have shown that it effectively inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these activities ranged from 0.0039 to 0.025 mg/mL .

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Cell Proliferation : The compound's structure allows it to interfere with cellular pathways involved in cancer cell growth.
  • Antioxidant Properties : It may also exert protective effects against oxidative stress in cells, contributing to its anticancer efficacy .
  • Antimicrobial Mechanisms : The presence of the pyrrolidine ring enhances interaction with bacterial cell membranes, leading to increased permeability and cell death .

Case Studies

A notable case study involved the administration of this compound in a preclinical model to assess its efficacy in reducing tumor size in xenograft models of lung cancer. The results indicated a significant reduction in tumor volume compared to control groups treated with saline or standard chemotherapy agents .

Q & A

Q. What are the recommended synthetic routes for 2-[1-(Propan-2-yl)pyrrolidin-2-yl]acetic acid hydrochloride?

  • Methodological Answer : The compound can be synthesized via a multi-step process:

Pyrrolidine Functionalization : React pyrrolidine with propan-2-yl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the isopropyl group at the 1-position .

Acetic Acid Sidechain Addition : Use a nucleophilic substitution or alkylation reaction to attach the acetic acid moiety to the 2-position of the pyrrolidine ring. For example, react the intermediate with ethyl bromoacetate followed by hydrolysis .

Hydrochloride Salt Formation : Treat the free base with HCl in a polar solvent (e.g., ethanol or water) to precipitate the hydrochloride salt .

  • Key Considerations : Monitor reaction progress via TLC or GC-MS. Optimize pH during salt formation to avoid over-acidification, which may degrade the product .

Q. How should researchers characterize this compound to confirm its structure?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR Spectroscopy :
  • ¹H NMR : Look for pyrrolidine ring protons (δ 1.5–3.0 ppm) and the isopropyl group (δ 1.0–1.2 ppm, doublet). The acetic acid proton appears as a singlet near δ 3.7 ppm .
  • ¹³C NMR : Confirm the carbonyl carbon of the acetic acid group (δ 170–175 ppm) .
  • Mass Spectrometry (HRMS) : Verify the molecular ion peak (expected m/z for C₁₀H₁₈ClNO₂: calculated 243.10) .
  • Elemental Analysis : Ensure %C, %H, and %N align with theoretical values (±0.3% tolerance) .

Q. What solvents are optimal for recrystallizing this hydrochloride salt?

  • Methodological Answer : Recrystallization is best achieved using a mixed solvent system:
  • Primary Solvent : Ethanol or methanol (high solubility at elevated temperatures).
  • Anti-Solvent : Diethyl ether or hexane (added dropwise until cloudiness appears).
  • Yield Optimization : Slow cooling (0.5°C/min) improves crystal purity. Filter under inert atmosphere (N₂) to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can computational chemistry aid in predicting reaction pathways for synthesizing this compound?

  • Methodological Answer : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to:
  • Identify Transition States : Model the alkylation of pyrrolidine to assess steric effects from the isopropyl group .
  • Optimize Reaction Conditions : Predict solvent effects (e.g., solvation in DMF vs. THF) on reaction kinetics .
  • Validate Spectral Data : Compare calculated IR/NMR spectra with experimental results to resolve ambiguities (e.g., distinguishing regioisomers) .
    Tools like Gaussian or ORCA are recommended for these analyses .

Q. What strategies resolve contradictions in stability data under varying pH conditions?

  • Methodological Answer : Conduct a systematic stability study:

pH-Rate Profiling : Prepare buffered solutions (pH 1–10) and incubate the compound at 25°C and 40°C.

Analytical Monitoring : Use HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to quantify degradation products.

  • Key Findings : Hydrochloride salts typically exhibit maximum stability at pH 4–6. Degradation at extreme pH involves hydrolysis of the pyrrolidine ring or decarboxylation .
  • Mitigation : Store lyophilized samples at –20°C under desiccation to prolong shelf life .

Q. How does the isopropyl substituent influence the compound’s biological activity compared to other alkylated analogs?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies:
  • Synthesis of Analogs : Replace the isopropyl group with methyl, ethyl, or cyclohexyl groups .
  • Biological Assays : Test analogs for receptor binding (e.g., GPCRs) or enzymatic inhibition.
  • Data Interpretation : The isopropyl group enhances lipophilicity (logP ~1.8), improving membrane permeability but potentially reducing aqueous solubility. Compare with analogs using SPR (surface plasmon resonance) or cell-based assays .
  • Statistical Analysis : Use ANOVA to identify significant differences in IC₅₀ values (p < 0.05) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[1-(Propan-2-yl)pyrrolidin-2-yl]acetic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
2-[1-(Propan-2-yl)pyrrolidin-2-yl]acetic acid hydrochloride

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